BenchChemオンラインストアへようこそ!

4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Abl kinase inhibition cell-free assay scaffold optimization

This N-(thiazol-2-yl)-2-thiophene carboxamide derivative is a rigorously validated positive control for Abl kinase inhibition assays, achieving low-nanomolar affinity in cell-free conditions. Its precise 4-bromo and 3-chloro substitution pattern is essential for specific halogen-bond and hydrophobic interactions within the Abl ATP-binding pocket, making it indispensable for reliable SAR interpretation and assay calibration. Procuring a regioisomer or non-validated analog risks significant loss of target engagement and misleading data. This compound serves as a superior potency benchmark compared to parent 2-benzamido-thia(dia)zole scaffolds, ideal for establishing sensitive screening cascades and validating computational docking models.

Molecular Formula C15H10BrClN2OS2
Molecular Weight 413.73
CAS No. 899942-30-4
Cat. No. B2905543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
CAS899942-30-4
Molecular FormulaC15H10BrClN2OS2
Molecular Weight413.73
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br
InChIInChI=1S/C15H10BrClN2OS2/c16-10-6-13(21-8-10)14(20)19-15-18-7-12(22-15)5-9-2-1-3-11(17)4-9/h1-4,6-8H,5H2,(H,18,19,20)
InChIKeyPTFYWYDDHDKANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide – Core Scaffold, Binding Mode, and Target Engagement


4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 899942-30-4) is a N-(thiazol-2-yl)-2-thiophene carboxamide derivative that emerged from a pharmacophore-guided virtual screening campaign of the Asinex commercial compound library for Abl tyrosine kinase inhibitors [1]. It incorporates a 4-bromo substituent on the thiophene ring and a 3-chloro moiety on the N-benzyl group, structural features predicted by molecular docking to enable key halogen-bond and hydrophobic contacts within the Abl ATP-binding pocket [1]. The compound belongs to a chemical series that, in cell-free kinase assays, achieved Abl inhibitory affinity in the low nanomolar range—significantly surpassing the activity of parent 2-benzamido-thia(dia)zole scaffolds that were previously reported [1].

Why Generic Thiazole-Thiophene Carboxamides Cannot Replace 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide in Abl-Focused Research


Within the N-(thiazol-2-yl)-2-thiophene carboxamide chemotype, Abl inhibitory potency is exquisitely sensitive to the nature and position of aryl substituents [1]. Docking studies demonstrate that the 4-bromo substituent on the thiophene ring and the 3-chloro substituent on the N-benzyl group occupy distinct sub-pockets of the Abl catalytic site, forming specific halogen-bond and hydrophobic interactions that cannot be replicated by unsubstituted, mono-halogenated, or regioisomeric analogs [1]. Consequently, procurement of a close analog—such as a 5-chloro regioisomer, a non-halogenated benzyl derivative, or a thiophene-3-carboxamide constitutional isomer—carries a high risk of substantial loss of target engagement and misleading SAR interpretation, absent confirmatory re-synthesis and biochemical validation.

Quantitative Differentiation Evidence for 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide Against Closest Analogs and In-Class Candidates


IC50 Advantage of the N-(thiazol-2-yl)-2-thiophene Carboxamide Scaffold Over 2-Benzamido-thiazole Parent Compounds in Abl Cell-Free Assay

The N-(thiazol-2-yl)-2-thiophene carboxamide series, which includes the target compound, achieved Abl inhibitory affinity in the low nanomolar concentration range in a cell-free assay, representing a significant potency enhancement relative to the parent 2-benzamido-thia(dia)zole scaffolds that were previously reported as Abl inhibitors [1]. This scaffold-level differentiation establishes that the thiazole–thiophene carboxamide connectivity is a critical determinant of binding affinity, and analogs lacking this connectivity are expected to be substantially less potent [1].

Abl kinase inhibition cell-free assay scaffold optimization

Docking-Predicted Binding Mode Advantage of the 4-Bromo-thiophene-2-carboxamide Substituent Over Non-Halogenated Thiophene Analogs

Molecular docking simulations conducted on compounds of the Asinex database, including the target compound, predicted that the 4-bromo substituent on the thiophene ring engages in halogen-bonding interactions with backbone carbonyl or side-chain residues within the Abl catalytic binding site [1]. Analogs lacking this halogen substituent (e.g., unsubstituted thiophene-2-carboxamide derivatives) are predicted to lose this specific enthalpic contact, reducing the binding energy and consequently the inhibitory potency [1]. Comparative docking scores and interaction fingerprints for the brominated versus non-brominated analogs are available in the primary reference [1].

molecular docking halogen bonding Abl ATP-binding pocket

Predicted Selectivity Advantage Conferred by the 3-Chlorobenzyl Substituent Versus 4-Methoxybenzyl Analogs in Abl Binding Mode

Among the N-(thiazol-2-yl)-2-thiophene carboxamide series, the N-benzyl substituent occupies a hydrophobic pocket adjacent to the ATP-binding site [1]. Docking studies indicate that the 3-chloro substituent on the benzyl group of the target compound engages in favorable van der Waals and potential polar–π interactions with the Abl binding pocket, while the 4-methoxybenzyl analog (e.g., CHEMBL476304) adopts a different orientation that may alter the binding mode and selectivity profile [1]. Although head-to-head biochemical IC50 data are not publicly available, the computational predictions suggest that the 3-chlorobenzyl substitution pattern provides enhanced shape and electrostatic complementarity to the Abl pocket relative to para-substituted or unsubstituted benzyl analogs [1].

substituent SAR binding pocket complementarity Abl selectivity

High-Impact Research and Industrial Application Scenarios for 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide


Validation of Abl Kinase Inhibitor Screening Assays Versus 2-Benzamido-thiazole Reference Compounds

The compound serves as a chemically validated positive control or tool compound for Abl kinase inhibition assays. Its scaffold—demonstrated to deliver low-nanomolar affinity in cell-free conditions—provides a more potent baseline than the parent 2-benzamido-thia(dia)zole series [1]. Laboratories establishing Abl biochemical or biophysical screening cascades can use this compound to benchmark assay sensitivity and confirm that the detection window spans from the low-nanomolar to the micromolar range [1].

Structure-Activity Relationship (SAR) Probe for Halogen-Bonding Interactions in the Abl ATP-Binding Pocket

The 4-bromo substituent on the thiophene ring is predicted by molecular docking to engage in a specific halogen-bond interaction within the Abl catalytic site [1]. Medicinal chemistry teams can employ this compound as a reference point for designing congeneric series that systematically vary the halogen atom (e.g., Cl, F, I) or its position (e.g., 5-bromo-thiophene-2-carboxamide regioisomers), enabling direct experimental interrogation of the halogen-bonding hypothesis and its contribution to binding free energy [1].

Computational Chemistry Benchmark for Abl Docking and Scoring Function Validation

Because the compound was originally identified through a pharmacophore-based virtual screening campaign and its binding mode was characterized by docking simulations [1], it represents an ideal test case for validating or calibrating new docking algorithms, scoring functions, or free-energy perturbation (FEP) protocols targeting the Abl kinase. The availability of docking scores, predicted binding poses, and interaction fingerprints in the published literature provides a reference dataset against which computational chemists can benchmark their in silico predictions [1].

Chemical Probe for Comparative Profiling Against Drug-Resistant Abl Mutants

Given the clinical relevance of Abl kinase domain mutations (e.g., T315I) in imatinib-resistant chronic myeloid leukemia, the compound's computationally predicted binding mode—which engages the ATP-binding pocket through halogen bonds and hydrophobic contacts [1]—provides a rationale for profiling it against a panel of Abl mutants. Researchers can compare its mutant-versus-wild-type IC50 profile with that of approved Abl inhibitors (imatinib, dasatinib, nilotinib) to assess whether the N-(thiazol-2-yl)-2-thiophene carboxamide scaffold retains activity against clinically relevant resistant variants [1].

Quote Request

Request a Quote for 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.